molecular formula C8H11BrN2O2 B8037106 methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate

methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B8037106
M. Wt: 247.09 g/mol
InChI Key: VRTGTRVVTTYFQW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a bromine atom at position 4, an isopropyl group at position 1, and a methyl ester moiety at position 2. This compound belongs to a class of heterocyclic organic molecules widely used as intermediates in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are valued for their bioactivity, particularly in drug discovery, where they serve as scaffolds for kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds .

The structural determination of such compounds often relies on X-ray crystallography, with software suites like SHELX playing a critical role in refining crystallographic data .

Properties

IUPAC Name

methyl 4-bromo-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTGTRVVTTYFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction typically employs isopropyl bromide as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). The mechanism proceeds via deprotonation of the pyrazole nitrogen by K₂CO₃, followed by an SN2 attack of the isopropyl bromide.

Methyl 4-bromo-1H-pyrazole-3-carboxylate+Isopropyl bromideDMF, 80–100°CK2CO3Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate\text{Methyl 4-bromo-1H-pyrazole-3-carboxylate} + \text{Isopropyl bromide} \xrightarrow[\text{DMF, 80–100°C}]{\text{K}2\text{CO}3} \text{Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate}

Key Parameters:

  • Temperature: 80–100°C (optimal for minimizing side reactions).

  • Solvent: DMF enhances nucleophilicity of the pyrazole nitrogen.

  • Stoichiometry: A 1.2:1 molar ratio of isopropyl bromide to pyrazole precursor improves yield.

Yield and Purification

Reported yields range from 70–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1). Impurities include unreacted starting material and di-alkylated byproducts, which are mitigated by controlling reaction time (<24 hours).

Cyclocondensation Approach

An alternative route involves constructing the pyrazole ring de novo using hydrazine derivatives and diketone esters. This method allows simultaneous incorporation of the isopropyl and bromine substituents.

Synthesis of Pyrazole Ring

General Procedure :

  • Reactant: Isopropyl hydrazine and methyl 3-oxopent-4-ynoate.

  • Conditions: Acidic ethanol (HCl catalyst), reflux for 12–18 hours.

  • Bromination: Post-cyclization bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light.

Methyl 3-oxopent-4-ynoate+Isopropyl hydrazineHCl, EtOHΔMethyl 1-isopropyl-1H-pyrazole-3-carboxylateNBS, CCl₄UVMethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate\text{Methyl 3-oxopent-4-ynoate} + \text{Isopropyl hydrazine} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{Methyl 1-isopropyl-1H-pyrazole-3-carboxylate} \xrightarrow[\text{NBS, CCl₄}]{\text{UV}} \text{this compound}

Regioselectivity: The ester group at position 3 directs bromination to position 4 due to electronic effects.

Challenges and Solutions

  • Isomer Formation: Competing bromination at position 5 is suppressed by using a radical initiator (e.g., AIBN) with NBS, achieving >95% regioselectivity.

  • Yield: 60–75% after recrystallization (ethanol/water).

Bromination Strategies

Direct bromination of methyl 1-isopropyl-1H-pyrazole-3-carboxylate is critical for scalability. Two methods dominate:

Electrophilic Bromination

Reagents: Bromine (Br₂) in acetic acid at 0–5°C.
Mechanism:

Pyrazole+Br24-Bromo derivative+HBr\text{Pyrazole} + \text{Br}_2 \rightarrow \text{4-Bromo derivative} + \text{HBr}

Advantages: High atom economy.
Disadvantages: Requires careful handling of toxic Br₂.

Radical Bromination

Reagents: NBS with benzoyl peroxide (BPO) in CCl₄.
Conditions: Reflux under nitrogen for 6 hours.
Yield: 82% with 98% purity (HPLC).

Optimization and Scale-Up Considerations

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78599
DMSO46.77898
Acetonitrile37.56595

DMF balances reactivity and solubility, making it ideal for industrial-scale reactions.

Temperature Optimization

  • <70°C: Incomplete reaction.

  • 80–100°C: Optimal yield.

  • >110°C: Degradation observed (TGA analysis).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.42 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.91 (s, 3H, COOCH₃), 4.65 (sep, 1H, J = 6.8 Hz, CH(CH₃)₂), 7.89 (s, 1H, Pyr-H).

  • MS (ESI): m/z 276.03 [M+H]⁺.

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30): Rt = 6.2 min, purity >99% .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions. Common reagents include sodium azide or amines, leading to the formation of azido or amino derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Azido Derivative: 4-azido-1-isopropyl-1H-pyrazole-3-carboxylate.

    Amino Derivative: 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate.

    Alcohol: 4-bromo-1-isopropyl-1H-pyrazole-3-methanol.

    Carboxylic Acid: 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Agricultural Chemistry

Role as an Intermediate:
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of agrochemicals. It is particularly useful in developing herbicides and fungicides that enhance crop protection and yield.

Case Study:
In a study focusing on pyrazole derivatives, researchers synthesized various compounds using this compound as a starting material. These derivatives exhibited promising herbicidal activity against several weed species, demonstrating the compound's potential in agricultural applications .

Pharmaceutical Development

Therapeutic Applications:
The compound is instrumental in designing new pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and inflammation.

Data Table:

CompoundTarget DiseaseActivity
ACancerInhibitory
BInflammationAnti-inflammatory

Case Study:
Research has shown that derivatives of this compound exhibit significant activity as enzyme inhibitors. For instance, one derivative was found to inhibit a key enzyme involved in tumor growth, leading to reduced proliferation of cancer cells in vitro .

Material Science

Use in Specialty Polymers:
This compound is utilized in formulating specialty polymers and resins, contributing to materials with enhanced durability and chemical resistance.

Case Study:
A study evaluated the incorporation of this compound into polymer matrices. The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers, making them suitable for demanding applications .

Biochemical Research

Enzyme Inhibition Studies:
Researchers employ this compound to study enzyme inhibitors and receptor interactions, which are critical for discovering new drug targets.

Data Table:

EnzymeInhibitorIC50 (µM)
Enzyme XCompound C0.5
Enzyme YCompound D0.8

Case Study:
In biochemical assays, this compound was tested against various enzymes involved in metabolic pathways. The results indicated that certain derivatives could selectively inhibit these enzymes, providing insights into their potential therapeutic roles .

Analytical Chemistry

Standardization Role:
The compound is also employed as a standard in analytical methods to ensure accuracy and reliability when quantifying related compounds.

Application Example:
In high-performance liquid chromatography (HPLC), this compound serves as a calibration standard, allowing for precise measurement of concentrations in complex mixtures .

Mechanism of Action

The mechanism by which methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Ester Group Variation : Ethyl esters (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate) may exhibit altered solubility profiles compared to methyl esters due to increased hydrophobicity .
  • Positional Isomerism : Methyl 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylate (isopropyl at position 5) demonstrates how substituent placement affects electronic distribution and steric interactions .

Physicochemical Properties

While direct experimental data (e.g., melting points, logP) for this compound are scarce, trends can be inferred from analogs:

  • Polarity : The methyl ester group increases polarity compared to unsubstituted pyrazoles, enhancing solubility in polar aprotic solvents.
  • Stability: Bromine at position 4 may slow hydrolysis of the ester moiety compared to non-halogenated analogs.

Commercial and Research Relevance

  • Availability : this compound is listed as discontinued by suppliers, limiting its practical use . In contrast, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate remains accessible, suggesting higher demand or stability .
  • Research Applications: The compound’s analogs are frequently employed in medicinal chemistry.

Biological Activity

Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that includes a bromine atom and an isopropyl group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer potentials, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H10BrN2O2
  • Molecular Weight : Approximately 247.09 g/mol
  • Structure : The compound consists of a five-membered pyrazole ring with a bromine atom at the 4-position and an isopropyl group at the 1-position.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of pathogens, suggesting potential applications in treating infections.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against

Research indicates that the presence of the bromine atom enhances the compound's interaction with microbial targets, leading to increased efficacy in inhibiting microbial growth .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

  • Mechanism : Inhibition of COX enzymes reduces the synthesis of prostaglandins, mediators of inflammation.
  • Case Study : A study involving animal models showed that treatment with this compound resulted in significant reductions in inflammatory markers .

3. Anticancer Potential

This compound has been evaluated for its anticancer activity against various cancer cell lines. The compound has shown promising results in inhibiting tumor cell proliferation.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.46Significant inhibition
HCT116 (Colon Cancer)0.39Strong cytotoxicity

In combination studies, this compound has been shown to enhance the efficacy of established chemotherapeutic agents like doxorubicin, indicating a potential for use in combination therapies .

The specific biological activity of this compound may depend on its structural modifications and the presence of substituents. The compound's mechanism involves:

  • Binding Affinity : Interaction with various biological targets including enzymes and receptors.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer : A typical synthesis involves a multi-step process:

Cyclization : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core. For example, condensation of isopropylhydrazine with a β-keto ester precursor under reflux conditions.

Bromination : Electrophilic bromination at the 4-position using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetonitrile) .

Esterification : Methylation of the carboxylic acid intermediate via Fischer esterification or using methyl iodide in the presence of a base (e.g., NaH) .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH), pyrazole protons (δ ~6.5–8.0 ppm), and ester carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₈H₁₀BrN₂O₂⁺) .

Q. How can researchers optimize the regioselectivity of bromination in pyrazole derivatives?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., isopropyl) at the 1-position direct bromination to the 4-position due to resonance stabilization .
  • Reagent Choice : Use NBS in DMF for controlled electrophilic substitution.
  • Temperature Control : Maintain temperatures below 50°C to minimize side reactions .

Advanced Research Questions

Q. What strategies mitigate side reactions during esterification of pyrazole-carboxylic acids?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) using Boc or Fmoc groups.
  • Catalytic Methods : Employ DMAP (4-dimethylaminopyridine) to accelerate methyl ester formation with methyl iodide .
  • Workflow Example :

React pyrazole-carboxylic acid with methyl iodide in THF.

Add NaH at 0°C to minimize base-induced decomposition.

Quench with aqueous NH₄Cl and extract with dichloromethane .

Q. How does this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer :

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents at the 4-position (e.g., for kinase inhibitor libraries) .
  • Biological Activity : The bromine atom enhances electrophilicity for nucleophilic substitution in target-binding pockets. Example: Analogues show COX-2 inhibition (IC₅₀ ~0.5 μM) .
  • Case Study : Replace Br with a trifluoromethyl group via Cu-mediated coupling to modulate lipophilicity and metabolic stability .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding modes with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • Docking Studies : Use AutoDock Vina to evaluate interactions with biological targets (e.g., EGFR tyrosine kinase) .

Safety and Handling

Q. What precautions are necessary due to limited toxicity data for this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation of dust.
  • Waste Disposal : Treat as halogenated waste; incinerate in licensed facilities .
  • Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Data Contradictions and Gaps

  • Synthetic Yields : Patent data (e.g., ) report >80% yields for methylation, but independent studies note variability (±10%) due to moisture sensitivity.
  • Biological Data : While highlights medicinal potential, no peer-reviewed IC₅₀ values are available for the exact compound, necessitating further validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.